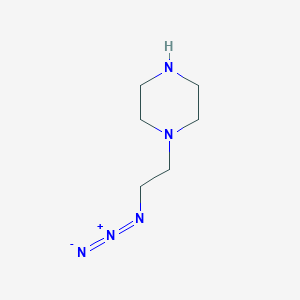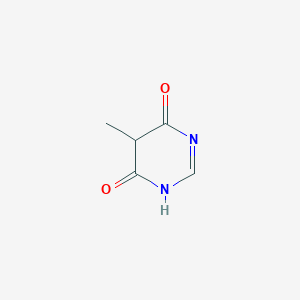
4,6(1H,5H)-Pyrimidinedione, 5-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6(1H,5H)-Pyrimidinedione, 5-methyl-, also known as 5-methyluracil, is a derivative of pyrimidine. It is a heterocyclic organic compound with the molecular formula C5H6N2O2. This compound is a methylated form of uracil, one of the four nucleobases in the nucleic acid of RNA. The presence of a methyl group at the 5th position distinguishes it from uracil, making it an important compound in various biochemical and pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6(1H,5H)-Pyrimidinedione, 5-methyl- can be achieved through several methods. One common method involves the methylation of uracil. This process typically uses methyl iodide (CH3I) as the methylating agent in the presence of a base such as potassium carbonate (K2CO3). The reaction is carried out in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
In industrial settings, the production of 5-methyluracil often involves the use of more efficient and scalable methods. One such method includes the catalytic hydrogenation of 5-methylcytosine, which is derived from cytosine through methylation. This process is carried out under high pressure and temperature conditions using a suitable catalyst such as palladium on carbon (Pd/C) .
Chemical Reactions Analysis
Types of Reactions
4,6(1H,5H)-Pyrimidinedione, 5-methyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 5-methylbarbituric acid.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Halogenation and nitration reactions can introduce halogen or nitro groups into the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Major Products Formed
Oxidation: 5-methylbarbituric acid.
Reduction: Dihydro-5-methyluracil.
Substitution: Halogenated or nitrated derivatives of 5-methyluracil.
Scientific Research Applications
4,6(1H,5H)-Pyrimidinedione, 5-methyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a model compound for studying nucleic acid interactions and enzyme mechanisms.
Medicine: It has potential therapeutic applications, including antiviral and anticancer properties.
Industry: It is used in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 4,6(1H,5H)-Pyrimidinedione, 5-methyl- involves its interaction with nucleic acids and enzymes. It can be incorporated into RNA, affecting the transcription and translation processes. Additionally, it can inhibit certain enzymes by mimicking the natural nucleobases, thereby interfering with their normal function .
Comparison with Similar Compounds
Similar Compounds
Uracil: The parent compound without the methyl group.
Thymine: Another methylated pyrimidine found in DNA.
Cytosine: A pyrimidine base that can be methylated to form 5-methylcytosine.
Uniqueness
4,6(1H,5H)-Pyrimidinedione, 5-methyl- is unique due to its specific methylation pattern, which imparts distinct biochemical properties. Unlike uracil, it is more hydrophobic, which can influence its interaction with biological molecules. Compared to thymine, it is found in RNA rather than DNA, making it a valuable tool for studying RNA-related processes .
Properties
Molecular Formula |
C5H6N2O2 |
|---|---|
Molecular Weight |
126.11 g/mol |
IUPAC Name |
5-methyl-1H-pyrimidine-4,6-dione |
InChI |
InChI=1S/C5H6N2O2/c1-3-4(8)6-2-7-5(3)9/h2-3H,1H3,(H,6,7,8,9) |
InChI Key |
KHVFJYUWDOOMJE-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)NC=NC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


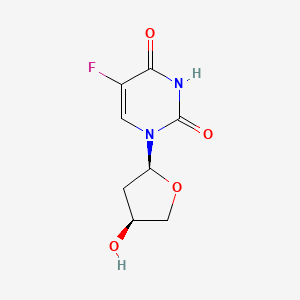

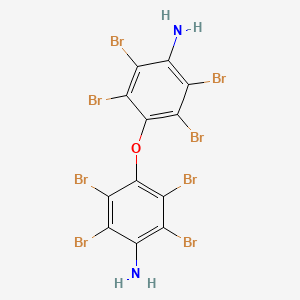
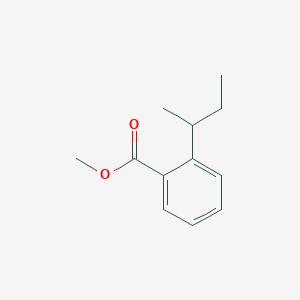
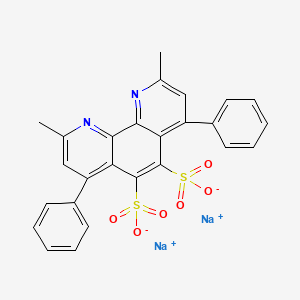


![N-[5-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-4-oxo-1,3,5-triazin-2-yl]-2-phenoxyacetamide](/img/structure/B13409505.png)

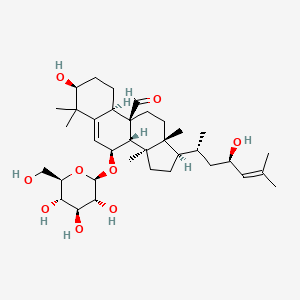
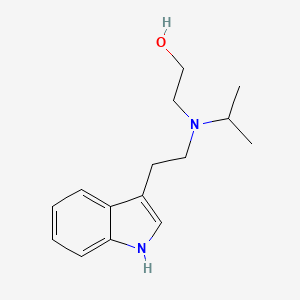

![[(1S,6R,9S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methanol](/img/structure/B13409545.png)
